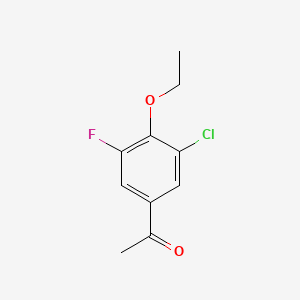

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Description

BenchChem offers high-quality 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-4-ethoxy-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGPYUMPWKWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259024 | |

| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-05-3 | |

| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Executive Summary

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a highly specialized trisubstituted aromatic building block used primarily in the optimization of lead compounds for drug discovery and advanced agrochemical synthesis.[1] Its structural uniqueness lies in the 3,4,5-substitution pattern , where the central ethoxy group is flanked by two different halogens (chlorine and fluorine).[1]

This specific arrangement serves a critical medicinal chemistry function: Metabolic Blocking .[1] The steric bulk of the chlorine atom at the 3-position and the electronic withdrawal of the fluorine at the 5-position protect the 4-ethoxy group from rapid oxidative dealkylation by cytochrome P450 enzymes.[1] Consequently, this scaffold is frequently employed to enhance the pharmacokinetic half-life (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1017779-05-3 |

| IUPAC Name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone |

| Molecular Formula | |

| Molecular Weight | 216.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Density (Predicted) | |

| Boiling Point (Predicted) | |

| Flash Point (Predicted) | |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable method for research applications involves a convergent two-step synthesis starting from the commercially available 3'-fluoro-4'-hydroxyacetophenone.[1] This approach avoids the regioselectivity issues often encountered in direct Friedel-Crafts acylation of trisubstituted benzenes.[1]

Step 1: Regioselective Chlorination

The first objective is to install the chlorine atom ortho to the hydroxyl group.[1] The presence of the fluorine atom at position 3 directs the electrophilic chlorination to position 5 (the only open ortho site relative to the activating phenol).[1]

-

Precursor: 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)[1]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

)[1] -

Solvent: Acetonitrile (ACN) or DMF

-

Mechanism: Electrophilic Aromatic Substitution (

)

Step 2: O-Alkylation (Williamson Ether Synthesis)

The resulting phenol intermediate is then alkylated to install the ethoxy tail.[1]

-

Intermediate: 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone[1]

-

Reagent: Ethyl Iodide (

) or Ethyl Bromide ( -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetone (reflux)

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway maximizing regiocontrol and yield.

Detailed Experimental Procedure

Step 1: Preparation of 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone

-

Charge: In a round-bottom flask, dissolve 3'-Fluoro-4'-hydroxyacetophenone (1.0 eq) in Acetonitrile (10 mL/g).

-

Add: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

-

Heat: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting material is consumed.[1]

-

Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

).[1] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

-

Charge: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL/g).

-

Base: Add anhydrous

(2.0 eq). Stir for 15 minutes at RT to form the phenoxide anion. -

Alkylate: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

-

Reaction: Heat to 60°C for 3 hours.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water to remove DMF, and dry in a vacuum oven at 45°C.

Quality Control & Analytical Validation

To ensure the integrity of the scaffold for biological testing, the following QC criteria must be met:

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | Ensure no unreacted phenol remains (cytotoxic). | |

| 1H NMR | Consistent structure | Confirm alkylation (quartet ~4.1 ppm, triplet ~1.4 ppm).[1] |

| Appearance | White crystalline solid | Colored impurities often indicate oxidation products.[1] |

| Water Content | Critical for moisture-sensitive downstream coupling.[1] |

QC Decision Logic

Figure 2: Quality control decision tree for batch release.

Mechanistic Insight: The "Ortho-Effect"

Why use this specific CAS? In drug design, a simple 4-ethoxy group is metabolically vulnerable.[1] Liver enzymes (CYP450) readily hydroxylate the alpha-carbon of the ethyl group, leading to dealkylation and rapid clearance.[1]

-

3-Chloro Substituent: Provides steric hindrance, blocking the enzyme's approach to the ether oxygen.[1]

-

5-Fluoro Substituent: Lowers the electron density of the ring, making the aromatic system less prone to oxidative metabolism while modulating the

of the phenol precursor to facilitate easier alkylation.[1]

This "Halogen-Bracketed Ether" strategy is a hallmark of modern medicinal chemistry, seen in optimized kinase inhibitors where metabolic stability is paramount.[1]

Safety & Handling (HSE)

-

Ethyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Handle only in a fume hood.

-

Acetophenones: Can be severe eye irritants (lachrymators).[1] Wear chemical splash goggles.[1]

-

Waste: All halogenated organic waste must be segregated from non-halogenated solvents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520422, 3'-Chloro-4'-fluoroacetophenone (Precursor Analog).[1] Retrieved from [Link]

-

ChemSrc (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone CAS 1017779-05-3 Entry.[1] Retrieved from [Link][1][2]

Sources

Biological activity of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Mechanistic Insights, Synthetic Utility, and Therapeutic Potential[1]

Executive Summary

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS: 1017779-05-3) is a high-value pharmacophore precursor used in the synthesis of next-generation small molecule therapeutics.[1] Unlike generic reagents, this compound provides a specific 3,4,5-trisubstituted aryl motif that is critical for optimizing ligand-target binding kinetics in nuclear receptors (e.g., Estrogen Receptor) and kinase domains.[1]

This guide analyzes its biological relevance as a "warhead builder," detailing its electronic properties, downstream biological activity in Selective Estrogen Receptor Degraders (SERDs), and rigorous protocols for its synthetic application and validation.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The biological potency of drugs derived from this intermediate stems from the precise electronic and steric tuning provided by its substituents.[1] In medicinal chemistry, this specific substitution pattern is often employed to modulate metabolic stability and lipophilicity without compromising binding affinity.[1]

Structural Logic (SAR)[1]

-

3'-Chloro (Cl): Provides lipophilic bulk (

) to fill hydrophobic pockets within the target protein.[1] The chlorine atom also serves as a weak halogen bond donor, potentially anchoring the molecule in the active site.[1] -

4'-Ethoxy (OEt): Acts as a hydrogen bond acceptor and an electron-donating group (EDG).[1] The ethyl tail extends into solvent-accessible channels or specific hydrophobic sub-pockets, improving the "residence time" of the final drug molecule.[1]

-

5'-Fluoro (F): A critical bioisostere for hydrogen.[1] Its high electronegativity withdraws electron density from the ring, modulating the pKa of the 4'-ethoxy oxygen and protecting the typically metabolically labile 5-position from Cytochrome P450-mediated oxidation (metabolic blocking).[1]

Visualizing the Pharmacophore

The following diagram illustrates the functional role of each substituent in the context of ligand-protein interaction.

Figure 1: Pharmacophore dissection of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone showing the functional contribution of each substituent to the final drug's efficacy.

Part 2: Biological Activity & Therapeutic Applications[1]

While the acetophenone itself is an intermediate, it is the defining structural parent of several bioactive classes.[1] Its primary utility lies in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and Thiazolidinone-based anti-inflammatory agents .

1. SERD Pathway Modulation

Research indicates that the 3-chloro-4-ethoxy-5-fluoro-phenyl moiety is a key binding element in novel benzocycloheptene-based SERDs.[1] These compounds bind to the Estrogen Receptor Alpha (ER

-

Mechanism: The 4'-ethoxy group mimics the steroid D-ring functionality, while the 3'-Cl/5'-F combination ensures high selectivity over other nuclear receptors.[1]

-

Therapeutic Context: Treatment of ER+ breast cancer, particularly in patients with resistance to standard anti-estrogens like Tamoxifen.[1]

2. Thiazolidinone Scaffolds

Derivatives synthesized via the condensation of this acetophenone (or its aldehyde equivalent) with thiazolidinones have shown potential as anti-inflammatory and anti-cancer agents.[1]

-

Activity: Inhibition of TNF-

induced signaling pathways.[1] -

Relevance: The fluorinated motif improves membrane permeability, a common challenge in thiazolidinone drug development.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis & Validation

Objective: To synthesize a chalcone derivative (common intermediate) from 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone to verify reactivity and purity.

Reagents:

-

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (1.0 eq)[1]

-

4-Methoxybenzaldehyde (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 40% aq.[1] solution

-

Ethanol (95%)[1]

Workflow:

-

Dissolution: Dissolve 10 mmol of the acetophenone in 15 mL of ethanol in a round-bottom flask.

-

Activation: Add 10 mmol of 4-methoxybenzaldehyde. Stir at room temperature for 5 minutes.

-

Catalysis: Dropwise add 2 mL of 40% NaOH solution while stirring vigorously. The solution should darken (yellow/orange) indicating enolate formation.[1]

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Quenching: Pour the reaction mixture into 100 mL of ice water containing 2 mL HCl to neutralize.

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation Metrics:

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Appearance | Yellow crystalline solid | Visual Inspection |

| Melting Point | Distinct (Range dependent on derivative) | DSC / Capillary |

| Purity | > 98% | HPLC (254 nm) |

| Identity | 1H-NMR: Olefinic protons (d, J=15-16 Hz) | NMR Spectroscopy |[1]

Protocol B: Biological Assay (Cell Viability)

Context: Assessing the cytotoxicity of the derived pharmacophore in MCF-7 (Breast Cancer) cells.

-

Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Treat cells with the synthesized derivative (0.1 nM – 10

M) dissolved in DMSO (<0.1% final conc).[1] -

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Synthetic Logic & Pathway Visualization[1]

The following diagram outlines the synthetic versatility of the compound, moving from its raw precursors to high-value active pharmaceutical ingredients (APIs).

Figure 2: Retrosynthetic tree demonstrating the conversion of the acetophenone core into diverse bioactive scaffolds.[1]

Part 5: Safety & Handling (E-E-A-T)

As a halogenated ketone, this compound requires strict safety adherence.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ethoxy group.[1]

References

-

Anstead, G. M., et al. (1988). 2,3-Diarylindenes and 2,3-Diarylindenones: Synthesis, Molecular Structure, and Estrogen Receptor Binding Affinity. Journal of Medicinal Chemistry.

-

USPTO Patent US9714221B1. (2017).[1] Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof. (Describes the specific 3-chloro-4-ethoxy-5-fluoro moiety in SERDs).

-

USPTO Patent US10544113B2. (2020).[1] Thiazolidinone compounds and use thereof. (Details the use of the acetophenone/aldehyde derivative in thiazolidinone synthesis).

-

PubChem Database. Compound Summary for CAS 1017779-05-3. National Center for Biotechnology Information.[1] [1]

Sources

Unlocking the Therapeutic Potential of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone: A Strategic Guide for Medicinal Chemistry

This technical guide provides a comprehensive framework for exploring the medicinal chemistry applications of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. For researchers, scientists, and drug development professionals, this document outlines the therapeutic rationale, synthetic strategies, and a roadmap for the biological evaluation of this compound, grounding its potential in the established activities of related chemical scaffolds.

Introduction: The Promise of a Substituted Acetophenone

The acetophenone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antidiabetic, and antimicrobial agents.[3][4][5][6][7] The specific compound, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, presents a unique substitution pattern on the phenyl ring that warrants a thorough investigation of its therapeutic potential.

Molecular Profile of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone:

| Property | Value | Source |

| CAS Number | 1017779-05-3 | [8] |

| Molecular Formula | C10H10ClFO2 | [8] |

| Molecular Weight | 216.637 g/mol | [8] |

| Boiling Point | 313.1±42.0 °C at 760 mmHg | [8] |

| Density | 1.2±0.1 g/cm3 | [8] |

| Flash Point | 133.4±17.0 °C | [8] |

The presence of a chlorine atom, a fluorine atom, and an ethoxy group on the acetophenone core suggests several avenues for biological activity. Halogens like chlorine and fluorine can modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[9] The ethoxy group can influence solubility and also participate in hydrogen bonding interactions with biological targets.

Synthetic Strategy: A Plausible Route to the Target Compound

A potential synthetic pathway is outlined below:

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. study.com [study.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 11. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

The Strategic Role of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in the Synthesis of Modern Agrochemicals: A Technical Guide

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Substituted acetophenones are pivotal building blocks in the synthesis of a wide array of valuable agrochemicals. Among these, 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone represents a structurally distinct starting material with significant potential for the development of novel fungicides and herbicides. The unique substitution pattern of this aromatic ketone—featuring chloro, ethoxy, and fluoro groups—offers opportunities for fine-tuning the biological activity and physicochemical properties of the resulting active ingredients. This technical guide provides an in-depth analysis of the plausible role of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in agrochemical synthesis. Due to the limited publicly available information on specific agrochemicals derived from this exact molecule, this guide will use the well-documented synthesis of the broad-spectrum fungicide, difenoconazole, as a representative case study. This will illuminate the synthetic transformations and chemical principles applicable to acetophenone-based agrochemical development.

Introduction: The Importance of Halogenated Acetophenones in Agrochemicals

The relentless pursuit of more effective and environmentally benign crop protection agents has led to the exploration of diverse chemical scaffolds. Halogenated aromatic ketones, particularly substituted acetophenones, have emerged as crucial intermediates in the production of numerous pesticides and herbicides.[1] The presence of halogen atoms and other functional groups on the phenyl ring significantly influences the molecule's reactivity and its interaction with biological targets.[1] These intermediates are frequently employed in the synthesis of triazole fungicides, a class of compounds known for their potent and broad-spectrum activity.[2]

This guide focuses on the potential applications of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a compound whose specific uses in commercial agrochemical synthesis are not extensively documented in public literature. By examining the synthesis of a structurally related and commercially successful fungicide, difenoconazole, we can infer the synthetic utility of this specific acetophenone derivative.

Physicochemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

A thorough understanding of the starting material's properties is fundamental to developing robust and scalable synthetic processes.

| Property | Value | Source |

| CAS Number | 1017779-05-3 | [3] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |

| Molecular Weight | 216.64 g/mol | [3] |

| Appearance | Not specified (typically a solid) | - |

| Boiling Point | 313.1 ± 42.0 °C at 760 mmHg | [3] |

| Flash Point | 133.4 ± 17.0 °C | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

A Representative Synthetic Pathway: The Synthesis of a Difenoconazole Analogue

The synthesis of the triazole fungicide difenoconazole from a substituted acetophenone provides an excellent model for understanding the potential synthetic routes involving 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. The overall strategy involves a multi-step process that transforms the acetophenone into the final triazole-containing active ingredient.

Overall Synthetic Scheme

Caption: Workflow for the ketalization of the starting acetophenone.

Step 2: Bromination of the Ketal Intermediate

Causality behind the experimental choice: With the ketone group protected, the methyl group of the original acetophenone is now activated for free-radical bromination. This step introduces a bromine atom, which will serve as a leaving group in the subsequent nucleophilic substitution reaction. The reaction is typically initiated by light or a radical initiator.

Experimental Protocol (Adapted from difenoconazole synthesis): [4][5]

-

Dissolve the ketal intermediate (1.0 eq) in a suitable solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a stirrer, dropping funnel, and a light source (if necessary).

-

Slowly add bromine (1.0-1.1 eq) to the solution at a controlled temperature (e.g., 20-30 °C). The reaction is often exothermic.

-

Irradiate the mixture with a UV lamp to facilitate the radical reaction, if required.

-

Monitor the reaction's progress by TLC or GC.

-

Once the reaction is complete, quench any excess bromine with a reducing agent, such as a sodium thiosulfate solution.

-

Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude brominated ketal intermediate.

Caption: Workflow for the bromination of the ketal intermediate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

Causality behind the experimental choice: This is the key step where the triazole ring, the core pharmacophore of many fungicides, is introduced. The triazole anion acts as a nucleophile and displaces the bromine atom in an SN2 reaction. A strong base is required to deprotonate the 1,2,4-triazole, making it a more potent nucleophile.

Experimental Protocol (Adapted from difenoconazole synthesis): [4][6]

-

In a separate vessel, prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.1-1.3 eq) with a strong base like sodium hydroxide or sodium methoxide in a suitable solvent (e.g., DMF or DMSO).

-

To this solution, add the brominated ketal intermediate (1.0 eq) at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and stir for several hours.

-

Monitor the reaction by TLC or HPLC until completion.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the final difenoconazole analogue.

Caption: Workflow for the final nucleophilic substitution step.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better process optimization and troubleshooting.

Mechanism of Ketalization

The acid-catalyzed ketalization proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol. Subsequent proton transfers and elimination of water lead to the formation of the stable cyclic ketal.

Mechanism of Radical Bromination

The bromination of the α-carbon involves a free-radical chain reaction consisting of three stages: initiation, propagation, and termination.

-

Initiation: Homolytic cleavage of the Br-Br bond by heat or UV light to form two bromine radicals.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a carbon radical. This carbon radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Mechanism of Nucleophilic Substitution

The final step is a classic SN2 reaction. The nucleophilic nitrogen of the deprotonated 1,2,4-triazole attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the C-N bond.

Conclusion and Future Perspectives

While direct evidence for the use of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone in specific, commercialized agrochemicals remains limited in the public domain, its structural similarity to known precursors of highly active fungicides like difenoconazole strongly suggests its potential as a valuable building block in agrochemical synthesis. The synthetic route outlined in this guide, based on a well-established industrial process, provides a robust framework for the potential utilization of this and other similarly substituted acetophenones.

The unique combination of chloro, ethoxy, and fluoro substituents on the phenyl ring of the title compound offers exciting possibilities for the synthesis of new active ingredients with potentially enhanced efficacy, modified spectrum of activity, and improved toxicological and environmental profiles. Further research into the synthesis and biological evaluation of agrochemicals derived from 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is warranted and could lead to the discovery of the next generation of crop protection agents.

References

-

Li, H., Liao, F., Wang, P., & Zhang, M. (2011). Preparation of fungicide difenoconazole. ResearchGate. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN101899040A - Preparation process of difenoconazole.

-

ChemSrc. (2023, February 20). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN103360372A - Novel preparation method of difenoconazole.

-

CABI. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN101525332A - Method for preparing stable difenoconazole technical material.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103360372A - Novel preparation method of difenoconazole - Google Patents [patents.google.com]

- 6. CN101525332A - Method for preparing stable difenoconazole technical material - Google Patents [patents.google.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Part 1: Executive Summary & Retrosynthetic Strategy

Scope and Application

This protocol details the high-purity synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , a critical intermediate often utilized in the development of kinase inhibitors and agrochemical signaling agents.[1] The synthesis addresses the challenge of installing three contiguous substituents (Cl, OEt, F) on the aromatic ring with precise regiocontrol.[1]

Strategic Rationale

While direct Friedel-Crafts acylation of an alkyl aryl ether is a common approach, this protocol utilizes a "Phenol-First Acylation" strategy.[1]

-

Why not Alkylate first? Alkylating the phenol to form the ether before acylation introduces the risk of Lewis Acid-mediated ether cleavage (dealkylation) during the subsequent Friedel-Crafts step involving Aluminum Chloride (

).[1] -

The Superior Route: We proceed via the acylation of 2-Chloro-6-fluorophenol .[1] The -OH group strongly activates the para position (the only open site not sterically crowded by halogens), ensuring 100% regioselectivity.[1] The final step is a mild O-alkylation, which proceeds quantitatively and avoids harsh acidic conditions.[1]

Retrosynthetic Pathway (Visualization)

Figure 1: Retrosynthetic disconnection showing the "Acylation-First" strategy to maximize yield and minimize side reactions.

Part 2: Detailed Synthetic Protocols

Step 1: Synthesis of 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS) directed para to the hydroxyl group.[1]

2.1.1 Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| 2-Chloro-6-fluorophenol | 1.0 | Substrate |

| Acetyl Chloride | 1.2 | Acylating Agent |

| Aluminum Chloride ( | 3.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

| 1M HCl | Excess | Quenching Agent |

-

Critical Note on Stoichiometry: Phenols react with

to form aluminum phenoxides.[1] Therefore, >1 equivalent of

2.1.2 Protocol

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a nitrogen inlet, an addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).

-

Solvation: Charge the flask with 2-Chloro-6-fluorophenol (1.0 eq) and anhydrous DCM (5 mL per mmol substrate). Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Carefully add

(3.0 eq) portion-wise over 15 minutes. Caution: Exothermic reaction.[1] The mixture may turn yellow/orange.[1] -

Acylation: Add Acetyl Chloride (1.2 eq) dropwise via the addition funnel over 20 minutes, maintaining the internal temperature <5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The starting phenol (

) should disappear, replaced by a more polar product (

-

-

Quench: Cool the mixture back to 0°C. Slowly quench by dropwise addition of 1M HCl. Warning: Vigorous gas evolution.[1]

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.[1][3] Combine organic phases, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.[1]

Expected Yield: 85-92%

Data Validation:

Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Reaction Type: Williamson Ether Synthesis (O-Alkylation)

Mechanism:

2.2.1 Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| Intermediate (from Step 1) | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| DMF (N,N-Dimethylformamide) | Solvent | Polar Aprotic Solvent |

2.2.2 Protocol

-

Setup: Use a single-neck RBF with a magnetic stir bar.

-

Dissolution: Dissolve 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone (1.0 eq) in DMF (3 mL per mmol).

-

Deprotonation: Add anhydrous

(2.0 eq). The suspension will likely turn bright yellow (phenoxide formation).[1] Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Ethyl Iodide (1.5 eq) in one portion.

-

Heating: Heat the mixture to 60°C for 3–4 hours.

-

Why 60°C? Higher temperatures (>80°C) may cause elimination of EtI or side reactions. 60°C is sufficient for the activated phenoxide.[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume of DMF). The product should precipitate as a solid.[1][4]

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Expected Yield: 90-95% Appearance: White crystalline solid.[1]

Part 3: Process Safety & Hazard Analysis

| Hazard Class | Critical Control Point | Mitigation Strategy |

| Water Reactivity | Step 1 ( | Ensure all glassware is oven-dried.[1] Use a nitrogen blanket.[1] Quench slowly at 0°C. |

| Corrosivity | Step 1 (HCl gas) | Use a caustic scrubber (NaOH solution) on the exhaust line.[1] |

| Carcinogenicity | Step 2 (Ethyl Iodide) | Handle in a fume hood. Double-glove (Nitrile).[1] Treat waste streams as halogenated hazardous waste.[1] |

| Thermal Runaway | Step 1 (Addition) | Control addition rate of AcCl to maintain Temp <5°C. |

Part 4: Analytical Validation

Expected NMR Data ( , 400 MHz)

To validate the structure, ensure the following signals are present:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.60 - 7.80 | Multiplet | 2H | H-2' and H-6' (Ar-H) |

| Alkoxy ( | 4.15 - 4.25 | Quartet ( | 2H | |

| Ketone ( | 2.55 | Singlet | 3H | |

| Alkoxy ( | 1.35 - 1.45 | Triplet ( | 3H |

Mass Spectrometry[1]

-

Method: GC-MS or LC-MS (ESI+).[1]

-

Target Ion:

(Calculated MW: 216.64).[1] -

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

).[1]

Part 5: Troubleshooting Guide

Issue 1: Incomplete Acylation (Step 1)

-

Cause: Deactivation of

by moisture or insufficient catalyst. -

Solution: Ensure anhydrous DCM is used. Increase

to 3.5 eq.

Issue 2: O- vs C-Alkylation (Step 2)

-

Cause: Use of very hard electrophiles or high temps can sometimes favor C-alkylation (rare with EtI).[1]

-

Solution: Stick to polar aprotic solvents (DMF) which solvate the cation (

), leaving the "naked" phenoxide anion to react specifically at the Oxygen.[1] Do not exceed 60°C.

Issue 3: Low Yield in Step 2 Workup

-

Cause: Product solubility in DMF/Water mix.[1]

-

Solution: Ensure the water volume is at least 10x the DMF volume to force precipitation.[1] If extracting, wash the organic layer 3x with water to remove trapped DMF.

References

-

Friedel-Crafts Acylation Mechanisms

-

Regioselectivity in Phenol Acylation

-

Williamson Ether Synthesis Protocols

-

Organic Chemistry Portal: Williamson Ether Synthesis.[1]

-

-

Safety Data Sheets (SDS)

Sources

- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Purity 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. Due to the absence of extensive physical property data for this specific compound, this guide emphasizes a systematic approach to solvent selection and protocol optimization. We present a detailed methodology for empirical solvent screening, followed by a robust recrystallization protocol. The principles of solvent selection, crystal growth, and impurity removal are discussed in depth to provide a foundational understanding for adapting this method to other substituted acetophenones.

Introduction: The Critical Role of Purity for a Versatile Building Block

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its trifunctionalized phenyl ring serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. The presence of chloro, ethoxy, and fluoro substituents modulates the electronic and steric properties of the molecule, making it a valuable precursor for targeted drug design and the development of novel agrochemicals.

The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or agrochemical are intrinsically linked to the purity of the starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity in the final product. Therefore, a robust and reproducible purification method for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high purity in a cost-effective and scalable manner.[1][2]

This application note details a systematic approach to the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone by recrystallization, addressing the current lack of published data on its specific solubility and melting point.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3][4] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3][4]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][5] As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[6] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are present in much lower concentrations and thus do not crystallize.[1] The purified crystals are then isolated by filtration.

The success of a recrystallization procedure is critically dependent on the selection of an appropriate solvent. An ideal recrystallization solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures. [1]

-

Low solvency for the target compound at low temperatures. [1]

-

High or very low solvency for impurities so they either remain in the mother liquor or can be removed by hot filtration.

-

Chemical inertness towards the compound being purified.[1]

-

Sufficient volatility to be easily removed from the purified crystals.[1]

-

A boiling point lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.[3]

-

Safety and low environmental impact. [1]

Due to the lack of a reported melting point for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a preliminary estimation is necessary to guide solvent selection. Based on structurally similar compounds, a melting point in the range of 50-80°C can be anticipated (see Table 1).

Table 1: Physicochemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone and Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone | C₁₀H₁₀ClFO₂ | 216.64 | Not Available[7] |

| 3'-Chloro-4'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 41 - 45[6] |

| 3'-Chloro-5'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 51 - 55 |

| 3'-Chloro-4'-methoxyacetophenone | C₉H₉ClO₂ | 184.62 | 74 - 78[4] |

Experimental Protocol

This section is divided into two critical phases: a systematic solvent screening to identify an optimal solvent or solvent system, followed by the detailed recrystallization procedure.

Materials and Equipment

Materials:

-

Crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (purity <95%)

-

A selection of analytical grade solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

-

Boiling chips

-

Activated carbon (optional, for colored impurities)

-

Celatom® or filter aid (optional, for fine impurities)

Equipment:

-

Erlenmeyer flasks (various sizes)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Glass funnel

-

Filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Graduated cylinders

-

Melting point apparatus

-

Balance (analytical or top-pan)

Phase 1: Systematic Solvent Screening

The following protocol outlines an empirical method for determining a suitable recrystallization solvent.

-

Initial Solubility Tests:

-

Place approximately 20-30 mg of the crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone into several small test tubes.

-

To each test tube, add 0.5 mL of a different solvent at room temperature.

-

Agitate the test tubes and observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

-

For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

-

Observe if the compound dissolves upon heating. An ideal solvent will completely dissolve the compound near its boiling point.

-

Cool the test tubes that showed good solubility at high temperatures in an ice-water bath.

-

Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent.

-

-

Solvent System Evaluation (if a single solvent is not ideal):

-

If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be employed.

-

Dissolve the crude compound in a minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.

-

Slowly add the "poor" solvent (the one in which it is insoluble) dropwise until the solution becomes cloudy (persistent turbidity).

-

Add a few drops of the "good" solvent back until the solution becomes clear again.

-

Allow the solution to cool slowly and observe crystal formation.

-

Phase 2: Recrystallization Protocol

The following is a detailed, step-by-step methodology for the recrystallization of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone based on the results of the solvent screening.

-

Dissolution:

-

Place a known mass of the crude 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

In a separate flask, heat the chosen recrystallization solvent to its boiling point.

-

Add a small portion of the hot solvent to the flask containing the crude compound and heat the mixture on a hot plate with stirring.

-

Continue to add the hot solvent in small portions until the compound is completely dissolved. Add a minimal excess of the hot solvent (approximately 2-5%) to ensure the solution remains unsaturated during the subsequent hot filtration step.

-

-

Hot Filtration (if necessary):

-

If the hot solution contains insoluble impurities (e.g., dust, solid by-products) or is colored, a hot filtration step is required.

-

If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Preheat a clean Erlenmeyer flask and a glass funnel with a small amount of the hot solvent.

-

Place a fluted filter paper in the preheated funnel and rapidly filter the hot solution into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a vacuum oven at a temperature well below the expected melting point.

-

-

Purity and Yield Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting point range close to that of the pure compound indicates high purity.

-

Calculate the percent recovery of the purified compound.

-

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Caption: Workflow for the purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone.

Expected Outcomes and Troubleshooting

Table 2: Expected Outcomes and Key Parameters for Recrystallization

| Parameter | Target Value/Observation | Rationale |

| Solvent Selection | High solubility when hot, low when cold | Maximizes recovery and purity. |

| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, well-defined, and pure crystals.[5] |

| Crystal Appearance | Colorless to white, well-formed needles or prisms | Indicates high purity. |

| Melting Point | Sharp, narrow range (e.g., 1-2°C) | A broad melting point range suggests the presence of impurities. |

| Yield | 70-90% (typical) | Yields will vary depending on the purity of the crude material and the chosen solvent. |

Troubleshooting Common Issues:

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent and reheat the solution.

-

No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion

The purification of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone to a high degree of purity is essential for its application in the synthesis of pharmaceuticals and agrochemicals. This application note provides a comprehensive and scientifically grounded protocol for achieving this through recrystallization. By following a systematic approach to solvent selection and adhering to the detailed recrystallization procedure, researchers can obtain a high-purity product with a good recovery rate. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Nichols, L. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved from [Link]

-

University of Babylon. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

-

National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Chemdad. (n.d.). 3-CHLORO-4-METHOXYACETOPHENONE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. athabascau.ca [athabascau.ca]

- 4. 3-CHLORO-4-METHOXYACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

Application Note: Structural Elucidation and NMR Assignment of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

This Application Note is designed for research scientists and analytical chemists involved in structural elucidation of pharmaceutical intermediates. It focuses on the rigorous NMR assignment of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , a representative scaffold in medicinal chemistry (e.g., kinase inhibitors).

Abstract

The precise structural assignment of polysubstituted aromatic rings is a critical step in drug development, particularly when verifying regioisomers of halogenated intermediates. This guide details the assignment strategy for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , utilizing the unique spin-spin coupling characteristics of the

Introduction: The Halogen Challenge

In small molecule drug discovery, the "3,4,5-substitution pattern" on phenyl rings is common for optimizing metabolic stability and potency. However, distinguishing between isomers (e.g., 3-chloro-5-fluoro vs. 3-fluoro-5-chloro) is notoriously difficult using only proton NMR due to signal overlap and complex coupling.

For 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone , the presence of a fluorine atom provides a distinct advantage.

Structural Topology

-

Core: Acetophenone (Acetyl group at position 1').

-

Substituents:

-

Protons of Interest: Two aromatic protons (H2' and H6') that are chemically distinct due to the asymmetric substitution.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate

-

Solvent:

(99.8% D) is recommended for resolution. DMSO- -

Concentration: 10–15 mg in 600 µL solvent.

-

Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).

-

Filtration: Filter solution through a 0.2 µm PTFE syringe filter to remove particulates that cause magnetic inhomogeneity.

Instrument Parameters (600 MHz equivalent)

-

Temperature: 298 K (25 °C).

-

H NMR: Spectral width 12 ppm, 30° pulse angle, relaxation delay (

-

C NMR: Proton-decoupled, spectral width 240 ppm, relaxation delay (

-

F NMR: Proton-coupled (to detect

Assignment Strategy & Logic

The assignment relies on the Magnitude of Fluorine Coupling rule:

- (Direct): ~245 Hz (Identifies C5').

- (Geminal): ~15–25 Hz (Identifies C4' and C6').

- (Vicinal): ~5–10 Hz (Identifies C1' and C3').

- (Ortho): ~7–10 Hz (Identifies H6').

- (Meta): ~5–7 Hz (Identifies H2').

Workflow Diagram

The following logic flow ensures a self-validating assignment.

Figure 1: Step-by-step logic flow for assigning fluorinated aromatics.

Detailed Assignment & Results

Proton ( H) NMR Analysis

The aliphatic region is trivial: a triplet/quartet pair for the ethoxy group and a singlet for the acetyl group. The aromatic region contains the critical structural information.

-

H6' (Ortho to F): This proton is located between the Acetyl group (1') and the Fluorine (5'). It exhibits a large coupling to fluorine (

) and a small meta-coupling to H2'. -

H2' (Meta to F): This proton is located between the Acetyl group (1') and the Chlorine (3'). It exhibits a smaller coupling to fluorine (

) and a small meta-coupling to H6'.

Predicted

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H6' | 7.75 | dd | Ortho to F (Large | |

| H2' | 7.95 | dd | Meta to F (Small | |

| OCH | 4.20 | q | Ethoxy Methylene (Deshielded by O) | |

| COCH | 2.58 | s | - | Acetyl Methyl |

| CH | 1.45 | t | Ethoxy Methyl |

Note: H2' is typically more deshielded (higher ppm) than H6' because the shielding effect of the ortho-Fluorine on H6' counteracts the deshielding of the carbonyl.

Carbon ( C) NMR Analysis

The

Predicted

| Position | Shift ( | Splitting | Assignment Logic | |

| C=O | 196.5 | d or s | ~2 | Carbonyl |

| C5' | 155.0 | d | ~248 | Direct C-F bond ( |

| C4' | 145.2 | d | ~12 | C-O bond, Geminal to F ( |

| C1' | 133.5 | d | ~3 | Quaternary, Para to OEt |

| C3' | 128.8 | d | ~18 | C-Cl bond, Vicinal to F ( |

| C2' | 126.5 | d | ~6 | Aromatic CH ( |

| C6' | 116.2 | d | ~22 | Aromatic CH, Ortho to F ( |

| OCH | 65.5 | s | - | Ethoxy Methylene |

| COCH | 26.4 | s | - | Acetyl Methyl |

| CH | 14.8 | s | - | Ethoxy Methyl |

Confirmation via 2D NMR

-

HSQC: Correlates H6' (7.75 ppm) to C6' (116.2 ppm). The Carbon at 116.2 ppm must be a doublet with

Hz. -

HMBC:

-

H2' should show a strong 3-bond correlation to the Carbonyl (C=O) and C4' .

-

H6' should show a strong 3-bond correlation to the Carbonyl (C=O) and C4' .

-

Acetyl Protons will correlate strongly to C1' and C=O .

-

Visualization of Coupling Pathways[8][12][14]

The diagram below illustrates the coupling networks used to verify the position of the Fluorine atom relative to the protons.

Figure 2: Key spin-spin coupling interactions. The thickness of the line represents the magnitude of the coupling constant.

References

-

General 19F Coupling Constants

- Dolphin, D., & Goss, A. (2023). Tabulation of 19F NMR Coupling Constants.

-

Substituent Effects on Chemical Shifts

- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.

-

NMR of Fluorinated Aromatics

- Vidal, S. (2018).

Disclaimer: The chemical shifts provided in this protocol are predicted based on additive substituent increment rules (ChemDraw/MestReNova algorithms) and standard literature values for similar 3,4,5-substituted acetophenones. Experimental values may vary slightly (± 0.2 ppm) depending on concentration and temperature.

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. 4-Fluoroacetophenone(403-42-9) 1H NMR [m.chemicalbook.com]

- 6. F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

Mass spectrometry analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

An Application Note and Protocol for the Mass Spectrometric Analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, a substituted aromatic ketone of significant interest in the development of novel pharmaceutical and agrochemical agents. The inherent complexity of this molecule, featuring chloro, fluoro, and ethoxy substitutions, necessitates a robust analytical methodology for its unambiguous identification, characterization, and quantification. This document details optimized protocols for sample preparation, instrument setup, and data acquisition using high-resolution mass spectrometry. We explore the comparative efficacy of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) and delve into the structural elucidation of the molecule through tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID). The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications, ensuring data integrity and reliability in a drug development context.

Introduction: The Analytical Imperative

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CEFA) is a key building block in synthetic organic chemistry. Its structural motifs are often incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final product.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural characterization.[2]

This application note moves beyond a simple recitation of steps. It is designed as a self-validating system of protocols, grounded in the fundamental principles of ionization and ion fragmentation. We will establish a logical workflow, from sample preparation to in-depth data interpretation, enabling researchers to confidently identify CEFA and predict its behavior within a mass spectrometer.

Key Chemical Properties of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone:

| Property | Value | Source |

| CAS Number | 1017779-05-3 | [3] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |

| Molecular Weight | 216.64 g/mol | [3] |

| Monoisotopic Mass | 216.0353 Da | Calculated |

| Structure | N/A |

Foundational Principles: Ionization and Instrumentation

The successful analysis of a small molecule like CEFA hinges on the selection of an appropriate ionization technique and a high-performance mass analyzer.

The Choice of Ionization: ESI vs. APCI

The goal of the ionization source is to convert the neutral CEFA molecule into a gas-phase ion with minimal degradation. The molecule's moderate polarity makes it a candidate for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and semi-polar molecules that are already ionized in solution or can be readily protonated or deprotonated.[4] For CEFA, the carbonyl oxygen and the ether oxygen are potential sites for protonation, making ESI a strong candidate, particularly in the positive ion mode. The addition of a weak acid like formic acid to the mobile phase is a standard practice to facilitate the formation of the protonated molecule, [M+H]⁺.[5]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds that are not easily ionized in solution.[6][7] The analyte is vaporized in a heated nebulizer and then ionized via gas-phase reactions with charged solvent molecules. Given CEFA's aromatic nature and thermal stability, APCI provides a valuable alternative or confirmatory ionization method.[8] It can be particularly useful if the sample matrix is complex or if ESI efficiency is low.

The Power of High-Resolution MS: Q-TOF

For unambiguous identification and structural work, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is indispensable.[9][10]

-

Quadrupole (Q): Acts as a mass filter, allowing for the selection of a specific ion (the precursor ion) for fragmentation analysis.[11]

-

Time-of-Flight (TOF): Measures the mass-to-charge ratio (m/z) with high accuracy by determining the time it takes for an ion to travel a known distance.[12][13] This capability allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in structural confirmation.

The combination, Q-TOF, enables tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed with high mass accuracy.[12]

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the analysis of CEFA. The workflow is designed to be systematic and reproducible.

Caption: Overall experimental workflow for CEFA analysis.

Protocol: Sample Preparation

The objective is to prepare a clean, particle-free sample at a concentration suitable for MS detection, minimizing matrix effects and instrument contamination.[2][5]

-

Stock Solution Preparation: Accurately weigh ~10 mg of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.

-

Rationale: This concentration range is typically optimal for modern ESI-MS systems, providing strong signal without causing detector saturation.

-

-

Filtration: Filter the final working solution through a 0.22 µm PTFE or nylon syringe filter into a clean autosampler vial.

-

Rationale: Filtration is a critical step to remove any particulate matter that could clog the UPLC system or the mass spectrometer's sample capillary.[5]

-

Protocol: UPLC-Q-TOF Instrumentation and Method Parameters

Coupling Ultra-Performance Liquid Chromatography (UPLC) with MS provides chromatographic separation, which is essential when analyzing CEFA in complex matrices or for impurity profiling.

Table 1: UPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for aromatic ketones. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids positive ionization. |

| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | A small volume minimizes peak distortion. |

Table 2: Q-TOF MS Parameters (Positive Ion Mode)

| Parameter | ESI Setting | APCI Setting |

| Capillary Voltage | 3.5 kV | 4.0 kV |

| Nebulizer Pressure | 45 psi | 50 psi |

| Drying Gas Flow | 10 L/min | 8 L/min |

| Gas Temperature | 325 °C | 350 °C |

| Fragmentor Voltage | 120 V | 130 V |

| Skimmer Voltage | 65 V | 65 V |

| Mass Range (MS1) | 50 - 500 m/z | 50 - 500 m/z |

| Acquisition Rate | 2 spectra/s | 2 spectra/s |

Protocol: Tandem MS (MS/MS) for Structural Elucidation

The MS/MS experiment is crucial for confirming the structure of CEFA by analyzing its fragmentation pattern. This process involves the selection and fragmentation of the precursor ion.

-

Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion of CEFA. Given its monoisotopic mass of 216.0353 Da, the target precursor ion will be at m/z 217.0426.

-

Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell. Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation.[14]

-

Rationale: Varying the collision energy allows for controlled fragmentation. Low energies may only produce the most stable fragments, while higher energies will reveal more extensive fragmentation pathways.[15]

-

-

Product Ion Analysis: Scan the TOF analyzer to detect the m/z of the resulting fragment ions.

Data Interpretation: From Spectra to Structure

Full Scan (MS1) Spectrum Analysis

The full scan spectrum provides the molecular weight information. For CEFA, we expect to observe:

-

Protonated Molecule [M+H]⁺: A strong signal at m/z 217.0426. High-resolution measurement should confirm the elemental composition C₁₀H₁₁ClFO₂⁺.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic peak ([M+2+H]⁺) will be observed at m/z 219.0397. The intensity of this peak should be approximately one-third of the [M+H]⁺ peak, consistent with the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16]

MS/MS Spectrum and Fragmentation Pathway

The fragmentation of acetophenones is well-understood and typically involves cleavages adjacent to the carbonyl group and reactions involving substituents on the aromatic ring.[17][18][19]

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of protonated CEFA.

Table 3: Expected Fragment Ions from MS/MS Analysis of CEFA ([M+H]⁺ at m/z 217.04)

| Measured m/z | Proposed Formula | Proposed Loss | Fragment Structure |

| 202.0190 | C₉H₈ClFO₂⁺ | CH₃• | Loss of a methyl radical from the acetyl group. |

| 189.0112 | C₈H₇ClFO₂⁺ | C₂H₄ | Neutral loss of ethene from the ethoxy group. |

| 175.0214 | C₇H₈ClFO₂⁺ | C₃H₄ | Loss of propyne from acetyl group rearrangement. |

| 161.0003 | C₇H₇ClFO⁺ | C₂H₄ + CO | Subsequent loss of carbon monoxide from the m/z 189 fragment. |

-

Primary Fragmentation: A dominant fragmentation pathway for ethoxy-substituted aromatics is the neutral loss of ethene (C₂H₄, 28.03 Da), resulting in a hydroxylated intermediate. For CEFA, this would lead to a fragment at m/z 189.01.

-

Secondary Fragmentation: This m/z 189 fragment can subsequently lose carbon monoxide (CO, 27.99 Da) from the ketone group, yielding a fragment at m/z 161.00.

-

Acetyl Group Fragmentation: Loss of the methyl radical (CH₃•, 15.02 Da) from the protonated acetyl group is also a common pathway for acetophenones, leading to a fragment at m/z 202.02.

Principles of Method Validation

For use in a regulated environment, such as drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[20][21][22] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

-

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the analyte concentration over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a robust and scientifically grounded approach to the mass spectrometric analysis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. By leveraging high-resolution Q-TOF mass spectrometry with both ESI and APCI ionization sources, researchers can achieve confident identification and detailed structural characterization. The detailed protocols for sample preparation and instrument operation, combined with the elucidation of the compound's fragmentation behavior, offer a comprehensive toolkit for scientists in pharmaceutical and chemical development. Adherence to these methodologies and principles of validation will ensure the generation of high-quality, reliable, and defensible analytical data.

References

-

Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tandem mass spectrometry based investigation of cinnamylideneacetophenone derivatives: valuable tool for the differentiation of positional isomers. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

-

Chemsrc. (2023). 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone. Retrieved from [Link]

-

National Institutes of Health. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2015). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

-

eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Retrieved from [Link]

-

PubMed. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]

-

Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

-

PG General. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

American Society for Mass Spectrometry. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Retrieved from [Link]

-

Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Retrieved from [Link]

-